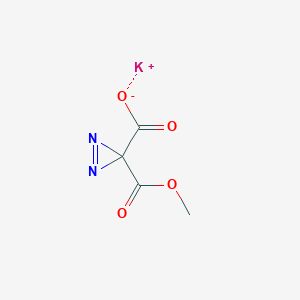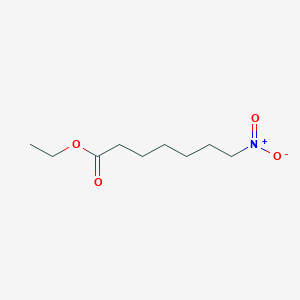
Potassium;3-methoxycarbonyldiazirine-3-carboxylate
Vue d'ensemble
Description
Potassium;3-methoxycarbonyldiazirine-3-carboxylate, also known as MCD, is a chemical compound that is widely used in scientific research. It is a diazirine-based photo-crosslinking agent that is commonly used to study protein-protein interactions and protein-ligand interactions. MCD is a versatile compound that has a wide range of applications in the field of biochemistry and molecular biology.
Mécanisme D'action
The mechanism of action of Potassium;3-methoxycarbonyldiazirine-3-carboxylate involves the formation of a covalent bond between the diazirine group of Potassium;3-methoxycarbonyldiazirine-3-carboxylate and the target protein or ligand. This covalent bond is formed when the compound is exposed to ultraviolet light, which activates the diazirine group and allows it to react with the target molecule.
Biochemical and Physiological Effects:
Potassium;3-methoxycarbonyldiazirine-3-carboxylate has been shown to have a wide range of biochemical and physiological effects. It can be used to study protein-protein interactions and protein-ligand interactions, which are important processes in many biological systems. Potassium;3-methoxycarbonyldiazirine-3-carboxylate can also be used to study the structure and function of proteins, which is important for understanding their role in biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Potassium;3-methoxycarbonyldiazirine-3-carboxylate is its versatility. It can be used to study a wide range of biological processes and interactions. Another advantage is its high specificity, which allows researchers to target specific proteins or ligands. However, one limitation of Potassium;3-methoxycarbonyldiazirine-3-carboxylate is its potential toxicity. It is important to use Potassium;3-methoxycarbonyldiazirine-3-carboxylate in a controlled environment and to follow proper safety protocols.
Orientations Futures
There are many potential future directions for the use of Potassium;3-methoxycarbonyldiazirine-3-carboxylate in scientific research. One area of interest is the development of new photo-crosslinking agents that are more specific and less toxic than Potassium;3-methoxycarbonyldiazirine-3-carboxylate. Another area of interest is the use of Potassium;3-methoxycarbonyldiazirine-3-carboxylate in combination with other techniques, such as mass spectrometry, to study protein-protein interactions and protein-ligand interactions in greater detail. Additionally, Potassium;3-methoxycarbonyldiazirine-3-carboxylate could be used to study the effects of different drugs and compounds on protein interactions, which could lead to the development of new therapeutics.
Applications De Recherche Scientifique
Potassium;3-methoxycarbonyldiazirine-3-carboxylate is widely used in scientific research to study protein-protein interactions and protein-ligand interactions. It is a photo-crosslinking agent that can be used to covalently link proteins or ligands to their binding partners. This allows researchers to identify and study the specific interactions between proteins or ligands and their binding partners.
Propriétés
IUPAC Name |
potassium;3-methoxycarbonyldiazirine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O4.K/c1-10-3(9)4(2(7)8)5-6-4;/h1H3,(H,7,8);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHENFTZYNAFCOE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(N=N1)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazirine-3,3-dicarboxylic acid methyl ester potassium salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















